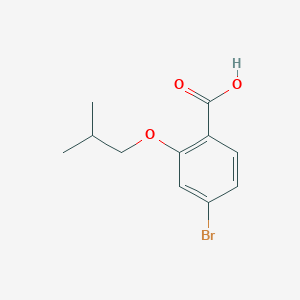

4-Bromo-2-isobutoxybenzoic acid

Übersicht

Beschreibung

The compound of interest, 4-Bromo-2-isobutoxybenzoic acid, is not directly studied in the provided papers. However, there are several related compounds which have been investigated, such as 2-bromoacetoxybenzoic acid , 2-bromobenzoic acids , and various brominated benzoic acid derivatives . These studies provide insights into the structural, synthetic, and chemical properties that could be relevant to 4-Bromo-2-isobutoxybenzoic acid.

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives is a topic of interest in several papers. For instance, 2-bromobenzoic acids are used as building blocks for constructing spiro compounds through a 2-step parallel synthesis involving free radical reactions . Similarly, 4-bromo-3,5-dihydroxybenzoic acid is synthesized from 3,5-dihydroxybenzoic acid, indicating a method that could potentially be adapted for the synthesis of 4-Bromo-2-isobutoxybenzoic acid . The synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid is achieved through bromination, diazo, and hydrolysis steps, which could provide a framework for synthesizing related compounds .

Molecular Structure Analysis

The molecular structure of brominated benzoic acids is characterized using various techniques such as X-ray diffraction, Mass Spectrometry, IR, and NMR . For example, the crystal structure of 2-bromoacetoxybenzoic acid reveals a close structural analog to aspirin, with a rotationally disordered Br atom . These studies suggest that 4-Bromo-2-isobutoxybenzoic acid would likely have a similar aromatic structure with a substituent at the 4-position.

Chemical Reactions Analysis

The reactivity of brominated benzoic acids is explored in the context of constructing complex molecules. The free radical reactions of 2-bromobenzoic acids lead to various spiro compounds , and regioselective bromocyclization of 2-alkynylbenzoic acids results in the formation of isobenzofuran derivatives . These reactions demonstrate the potential versatility of brominated benzoic acids in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenbenzoic acids, including brominated derivatives, are extensively studied. The thermodynamics of sublimation, fusion, vaporization, and solubility are analyzed, providing structure-property relationships . The solubility of bromo-benzoic acids is estimated based on sublimation pressures and enthalpies . These findings are crucial for understanding the behavior of 4-Bromo-2-isobutoxybenzoic acid in various conditions.

Wissenschaftliche Forschungsanwendungen

- Scientific Field : Chemical Biology, Supramolecular Chemistry, Biomedical Applications, and Material Chemistry .

- Summary of Application : Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them. This topical review focuses on the recent progress of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries in the past decade .

- Methods of Application/Experimental Procedures : The mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry are highlighted .

- Results/Outcomes : The fundamental reactivity of these two conjugate chemistries with assorted nucleophiles at variable pHs, which is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

Safety And Hazards

The safety data sheet for a similar compound, 4-Bromobenzoic acid, suggests avoiding contact with skin and eyes, avoiding breathing dust, and not ingesting the compound . It’s recommended to keep containers tightly closed in a cool, well-ventilated place . These precautions are likely applicable to 4-Bromo-2-isobutoxybenzoic acid as well.

Eigenschaften

IUPAC Name |

4-bromo-2-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-7(2)6-15-10-5-8(12)3-4-9(10)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNKWDTWXPWBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647609 | |

| Record name | 4-Bromo-2-(2-methylpropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-isobutoxybenzoic acid | |

CAS RN |

855482-59-6 | |

| Record name | 4-Bromo-2-(2-methylpropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

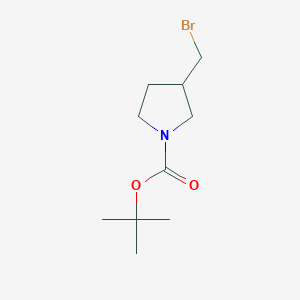

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

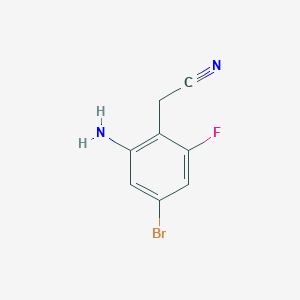

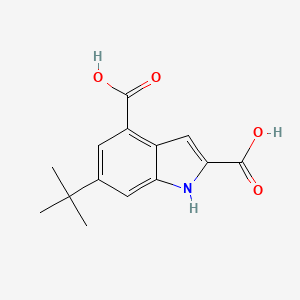

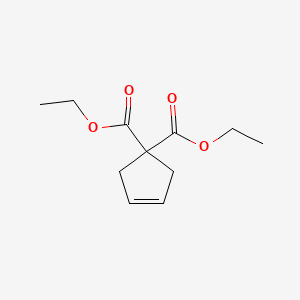

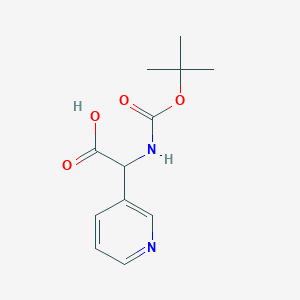

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B1292649.png)

![4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292650.png)

![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292651.png)

![6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292655.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292657.png)